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Abstract

Nabam (disodium ethylenebisdithiocarbamate) is a dithiocarbamate fungicide with a history of
use in agriculture. This technical guide provides a comprehensive overview of its acute and
chronic toxicity, with a focus on quantitative data, experimental methodologies, and
mechanisms of action. Due to the limited availability of chronic toxicity data for Nabam itself,
this guide also incorporates data from its primary metabolite, ethylene thiourea (ETU), which is
a key driver of its long-term toxicological profile. All quantitative data are presented in
structured tables for comparative analysis. Detailed experimental protocols, based on
established guidelines, are provided for key toxicity studies. Furthermore, signaling pathways
and experimental workflows are visualized using diagrams to facilitate a deeper understanding
of Nabam's toxicological properties.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a
single exposure to a substance. For Nabam, these studies have been conducted via oral,
dermal, and inhalation routes.

Quantitative Acute Toxicity Data
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The following table summarizes the key quantitative endpoints from acute toxicity studies of

Nabam.
. . Observations/N
Endpoint Species Route Value
otes
LD50 Rat Oral 395 mg/kg -
LD50 Mouse Oral 580 mg/kg -
LD50 Rat Intraperitoneal 500 mg/kg -
Nabam has been
Dermal ) N identified as a
o - Dermal Skin sensitizer
Sensitization dermal

sensitizer.

Experimental Protocols: Acute Toxicity Studies

The methodologies for acute toxicity testing of Nabam generally follow standardized
guidelines, such as those established by the Organisation for Economic Co-operation and
Development (OECD).

o Test System: Typically conducted in young adult rats (e.g., Wistar strain), fasted overnight
before administration.

» Administration: A single dose of Nabam, dissolved or suspended in a suitable vehicle (e.g.,
corn oil), is administered by oral gavage.

e Dosage: A stepwise procedure is used, starting with a dose expected to cause some
mortality. Based on the outcome, the dose for the next group of animals is adjusted up or
down.

e Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.qg.,
changes in behavior, breathing, and coordination), and body weight changes for at least 14
days.
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Necropsy: All animals are subjected to a gross necropsy at the end of the observation period
to identify any pathological changes in organs and tissues.

Test System: Commonly performed in rabbits (e.g., New Zealand White strain).
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

Application: The test substance is applied uniformly over a defined area of the intact skin.
The treated area is then covered with a porous gauze dressing and a non-irritating tape.

Exposure: The exposure period is typically 24 hours.

Observation Period: Following exposure, the animals are observed for 14 days for signs of
toxicity, dermal irritation (erythema and edema), and changes in body weight.

Necropsy: A gross necropsy is performed on all animals at the end of the study. In studies
with Nabam, vocalization and increased respiratory rate were noted immediately after
dosing, which subsided within an hour.[1]
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Start: Select Healthy, Fasted Rats

Administer Single Oral Dose of Nabam via Gavage

'

Observe for Clinical Signs (First 24 hours)

'

Continue Observation for 14 Days (Mortality, Clinical Signs, Body Weight)

'

Perform Gross Necropsy on All Animals

End: Analyze Data and Determine LD50
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Workflow for a typical acute oral toxicity studly.

Chronic and Subchronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a
substance. Due to a lack of comprehensive chronic toxicity and carcinogenicity studies on
Nabam, data from its metabolite, ethylene thiourea (ETU), are often used for risk assessment.

Subchronic Toxicity of Nabam

A one-month subchronic study in rats fed 100 ppm Nabam showed no significant clinical or
histopathological changes.[2] However, it did reveal a decrease in various
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mucopolysaccharides, which are involved in the inflammatory response, suggesting an

impairment of this process.[2]

Chronic Toxicity and Carcinogenicity of Ethylene
Thiourea (ETU)

ETU is a significant metabolite of Nabam and other ethylenebisdithiocarbamate (EBDC)

fungicides. Its toxicity profile is a major concern in the long-term risk assessment of Nabam.

) ) Exposure Dose/Concentr Observed
Endpoint Species _ i
Duration ation Effects
NOEL (Thyroid Rat (Sprague- ] 5 ppm (0.25
Subchronic -
effects) Dawley) mg/kg/day)
NOEL (Liver ]
Mouse Subchronic 10 ppm -
effects)
10 ppm (1.72
mg/kg/day,
NOEL (Thyroid ] Sk
Mouse Subchronic males; 2.38 -
effects)
mg/kg/day,
females)
Increased
) o Adult exposure: o
Carcinogenicity Rat 2 years incidence of
25-250 ppm )
thyroid tumors.
Increased
] o Adult exposure: o ]
Carcinogenicity Mouse 2 years incidence of liver

100-1000 ppm

tumors.

NOEL: No-Observed-Effect-Level

Developmental and Reproductive Toxicity

o Nabam: In a developmental toxicity study in rabbits, oral administration of Nabam at 30

mg/kg/day was associated with an increased incidence of hydrocephaly and incomplete

ossification of the cranial bones in the offspring.
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e ETU: ETU has been shown to be a teratogen in studies with rats and hamsters, with a No-
Observed-Effect-Level (NOEL) of 5 mg/kg in rats for teratogenic effects.

Experimental Protocol: Chronic Toxicity Study
(Following OECD Guideline 452)

o Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent.

o Administration: The test substance is administered daily, usually mixed in the diet, for the
majority of the animal's lifespan (e.g., 24 months for rats).

o Dosage: At least three dose levels are used, plus a control group. The highest dose should
induce some toxicity but not significant mortality.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are measured weekly. Hematology and clinical chemistry parameters are
assessed at multiple time points.

o Pathology: A full histopathological examination is performed on all animals in the control and
high-dose groups. Target organs identified in these groups are then examined in the lower-
dose groups.

Mechanisms of Toxicity

The toxicity of Nabam and its metabolites involves multiple mechanisms, including direct
enzyme inhibition and disruption of endocrine function.

Inhibition of Cytochrome P450

In vitro studies have shown that Nabam and its breakdown product, ethylene bis-
isothiocyanate sulfide (EBIS), can inhibit hepatic microsomal monooxygenases. This inhibition
is associated with the denaturation and destruction of cytochrome P-450, likely through
covalent binding to cysteine sulfhydryl groups within the enzyme.

Anti-Thyroid Action of Ethylene Thiourea (ETU)

The primary mechanism of ETU's chronic toxicity is its anti-thyroid action. ETU inhibits the
enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones (T3 and T4).
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This inhibition leads to a decrease in circulating thyroid hormones, which in turn stimulates the
pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the
thyroid by TSH can lead to hypertrophy, hyperplasia, and eventually tumor formation in the
thyroid gland.

Potential Interference with the Ubiquitin-Proteasome
System

Dithiocarbamates, as a class of compounds, have been shown to interfere with the ubiquitin-
proteasome system, which is responsible for the degradation of cellular proteins. Inhibition of
this pathway can lead to the accumulation of damaged or misfolded proteins, resulting in
cellular stress and toxicity.

Signaling Pathway: ETU-Induced Thyroid Toxicity
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Mechanism of ethylene thiourea (ETU) induced thyroid toxicity.
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Conclusion

The acute toxicity profile of Nabam is characterized by moderate toxicity via the oral route and
it is a known skin sensitizer. The chronic toxicity of Nabam is of greater concern and is
primarily attributed to its metabolite, ethylene thiourea (ETU). ETU is a potent anti-thyroid agent
and has been shown to be carcinogenic in rodents, targeting the thyroid and liver.
Developmental studies have indicated potential teratogenic effects for both Nabam and ETU. A
thorough understanding of these toxicological endpoints and the underlying mechanisms is
crucial for the risk assessment and safe handling of Nabam and related dithiocarbamate
compounds. Further research into the chronic effects of Nabam itself would be beneficial to
reduce the reliance on metabolite data for regulatory and safety evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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